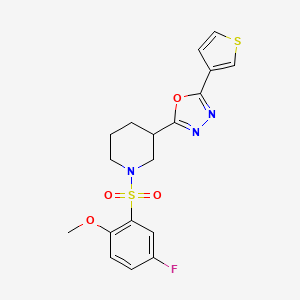

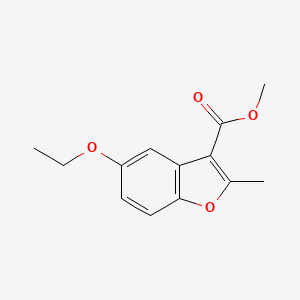

Methyl 5-ethoxy-2-methylbenzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-ethoxy-2-methylbenzofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in various studies. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent acetylcholinesterase inhibitor, suggesting its potential in Alzheimer's disease treatment . Another study reported the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, which underwent further reactions to produce various derivatives . These studies demonstrate the synthetic versatility of benzofuran derivatives and their potential for further chemical modifications.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and is often analyzed using X-ray diffraction and computational methods. For example, a novel phthalide derivative's structure was determined using X-ray single crystal diffraction and density functional theory (DFT) calculations . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The study on ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate revealed that it could alkylate secondary amines and participate in the Michaelis-Becker and Arbuzov reactions to produce different products . Another example is the highly delocalized triplet carbene, 5-methylhexa-1,2,4-triene-1,3-diyl, which was generated from a precursor and reacted with molecular oxygen to produce carbonyl oxides . These reactions highlight the reactivity of benzofuran derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated, showing that absorption and emission spectra varied with different substituents . Additionally, the electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids demonstrated the feasibility of using electron-transfer mediators to generate aryl radicals for cyclization and carboxylation reactions . These properties are essential for the development of benzofuran derivatives for various applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangements

Methyl 5-ethoxy-2-methylbenzofuran-3-carboxylate serves as a precursor in various chemical synthesis processes, showcasing its versatility in organic chemistry. For instance, it reacts with dimethyl acetylenedicarboxylate to produce trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate, indicating its role in ester migration and rearrangement reactions. This transformation is significant for developing new synthetic pathways and compounds, as elucidated through spectral identification and conversion into diethyl 2,5-dihydroxyterephthalate (Abbott et al., 1974).

Optical and Electronic Properties

The compound's derivatives, specifically those involving benzofuran units, have been studied for their optical and electronic properties. Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were synthesized, and their structures determined. These compounds exhibit varied UV-vis absorption and fluorescence spectral characteristics in different solvents, suggesting potential applications in materials science, particularly in developing fluorescent materials and optical sensors (Jiang et al., 2012).

Pharmacological Potential

Research into benzofuran derivatives has also hinted at pharmacological potentials. For example, novel anticholinesterase compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized, exhibiting potent inhibitory action against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). This research opens avenues for developing new therapeutic agents for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Synthesis of Heterocyclic Compounds

This compound also finds application in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in reactions leading to the formation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown significant anti-inflammatory and analgesic activities, underscoring the compound's role in the discovery and development of new pharmaceuticals (Abu‐Hashem et al., 2020).

Materials Science and Ligand Design

In materials science, the compound contributes to the design of novel ligands for metal complexes, which have applications in catalysis and materials synthesis. The synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the compound's utility in forming complexes with intriguing structural and luminescent properties, potentially useful in catalysis and as functional materials (Z. and Chen, 2007).

Propiedades

IUPAC Name |

methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-9-5-6-11-10(7-9)12(8(2)17-11)13(14)15-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVYHQUONNOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)